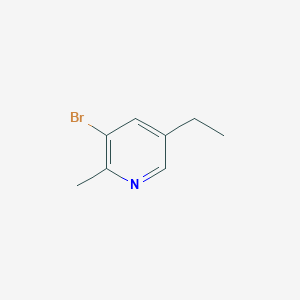
3-Bromo-5-ethyl-2-methylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine-Based Derivatives
- Research conducted by Ahmad et al. (2017) utilized a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, demonstrating the potential of pyridine compounds, including 3-Bromo-5-ethyl-2-methylpyridine, in organic synthesis. Their study also encompassed Density Functional Theory (DFT) studies and assessments of biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Preparation of Aminoethoxypyridine
- A study from 1948 by Hertog, Falter, and Linde detailed the conversion of 3,5-dibromopyridine to 3-bromo-5-ethoxypyridine, followed by interaction with ammonia and acetylation to form 3-acetylamino-5-ethoxypyridine. This process illustrates the transformation of brominated pyridines into other useful compounds (Hertog, Falter, & Linde, 1948).
Study of Noncovalent Supramolecular Complexes
- Fuss et al. (1999) explored the dynamics of noncovalent supramolecular complexes involving pyridine derivatives. They investigated the reaction products of various pyridines with chiral BINAP palladium(II) and platinum(II) complexes, highlighting the role of pyridine derivatives in forming complex molecular structures (Fuss et al., 1999).
Crystal Structure Analysis
- The crystal structure of a compound synthesized from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate was analyzed by Yao et al. (2010). Their work provides insight into the molecular geometry and intermolecular interactions of pyridine-based compounds (Yao et al., 2010).
Synthesis of 2-Amino-5-Ethoxypyridine
- Hertog et al. (2010) documented the synthesis of 2-amino-5-ethoxypyridine, starting from 2-amino-pyridine and 3-ethoxypyridine. This study underscores the versatility of pyridine derivatives in chemical synthesis (Hertog et al., 2010).
Schiff Base Synthesis
- A Schiff base compound was synthesized by Wang et al. (2008) using 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. The study provides an example of the application of brominated pyridines in the formation of Schiff bases, which are crucial in various chemical reactions (Wang et al., 2008).
Mecanismo De Acción
Target of Action
Bromopyridines, in general, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Bromo-5-ethyl-2-methylpyridine is likely to involve its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reactions in which this compound may participate can lead to the formation of new carbon–carbon bonds, thereby potentially affecting a wide range of biochemical pathways .
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of a wide range of organic compounds .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-ethyl-2-methylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β, which are crucial in inflammatory responses . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities. This compound has been shown to interact with p38α mitogen-activated protein kinase, leading to changes in gene expression and modulation of cellular responses to external stimuli . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of inflammatory responses. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of pyridine derivatives . These interactions can lead to changes in metabolic flux and levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining the compound’s bioavailability and its potential effects on various tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
3-bromo-5-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRSAOKYKLVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


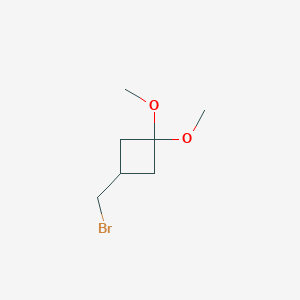
![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)
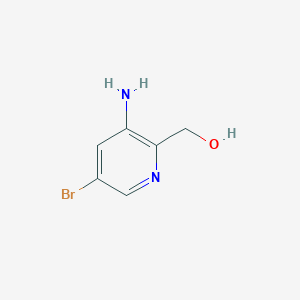
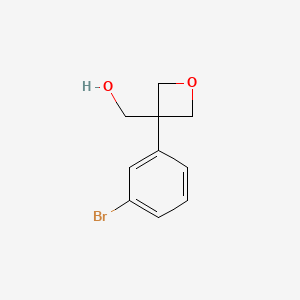
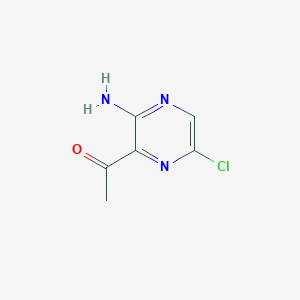

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)
![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)
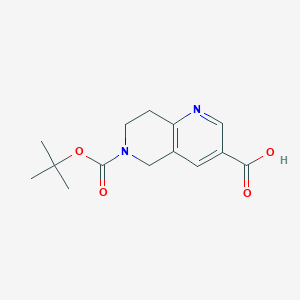
![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)
